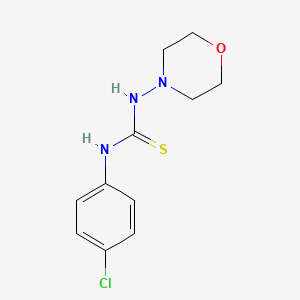
1-(4-Chlorophenyl)-3-morpholin-4-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-morpholin-4-ylthiourea is a chemical compound that is part of a broader class of thioureas, which are known for their various applications in medicinal chemistry and as corrosion inhibitors. The compound features a 4-chlorophenyl group and a morpholine moiety, which are common structural elements in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related thiourea compounds typically involves the reaction of an amine with an isothiocyanate or the use of the Mannich reaction, as seen in the synthesis of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . Another method includes the Michael addition of secondary amine to an α, β-unsaturated carbonyl compound . These methods are indicative of the potential synthetic routes that could be employed for the synthesis of 1-(4-Chlorophenyl)-3-morpholin-4-ylthiourea.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectroscopy, as well as X-ray crystallography . These techniques can provide detailed information about the molecular geometry, hydrogen bonding, and crystal packing of the compound. For instance, 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea was found to crystallize in the monoclinic space group with a strong intramolecular hydrogen bond of the type N–H...O .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their functional groups. They can act as ligands in coordination chemistry, form hydrogen bonds in crystal structures, and undergo nucleophilic addition reactions . The presence of the morpholine ring can also influence the reactivity and interaction of the compound with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and chemical stability, are influenced by their molecular structure. The presence of substituents like the 4-chlorophenyl group and the morpholine moiety can affect these properties. The spectroscopic data, including IR and NMR spectra, provide insights into the bond vibrations and chemical shifts that are characteristic of the compound's functional groups .
Relevant Case Studies
Thiourea derivatives have been studied for their potential applications in various fields. For example, 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea was investigated for its corrosion inhibition properties on mild steel in hydrochloric acid medium . Another study explored the antinociceptive effects of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice, demonstrating the potential of these compounds in pain management . These studies highlight the diverse applications of thiourea derivatives in both industrial and pharmaceutical contexts.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c12-9-1-3-10(4-2-9)13-11(17)14-15-5-7-16-8-6-15/h1-4H,5-8H2,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUESCXAZEMEGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-morpholin-4-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2552860.png)
![N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552862.png)
![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2552864.png)
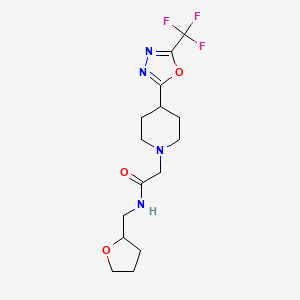
![5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2552868.png)
![rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2552869.png)
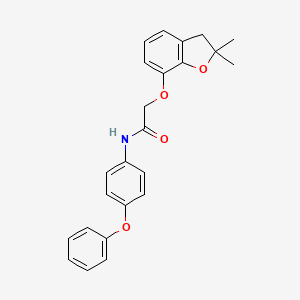
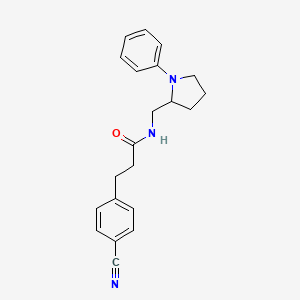
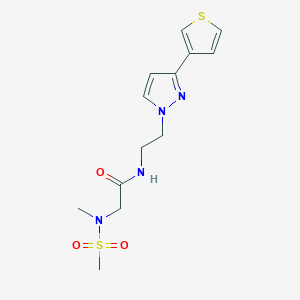
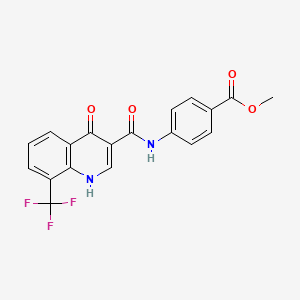
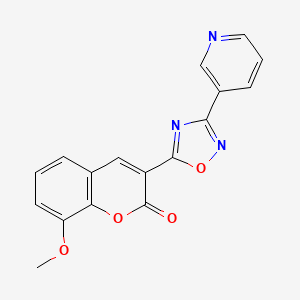
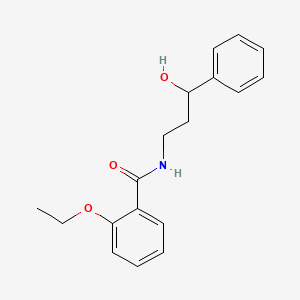
![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)